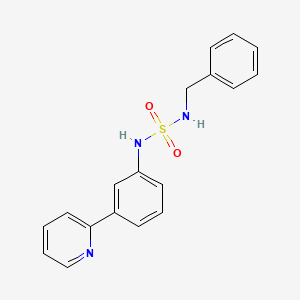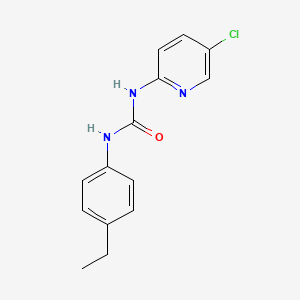![molecular formula C15H17Cl3N2O3 B5301399 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide, commonly known as TCS-OX2-29, is a small molecule antagonist of the orexin-2 receptor. Orexin-2 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. TCS-OX2-29 has been extensively studied for its potential therapeutic applications in various neurological and metabolic disorders.
Wirkmechanismus
TCS-OX2-29 acts as a selective antagonist of the orexin-2 receptor, which blocks the binding of orexin-A and orexin-B to the receptor. Orexin-2 receptor activation is known to increase wakefulness and energy expenditure, while its inhibition promotes sleep and reduces food intake. TCS-OX2-29 has been shown to promote sleep and reduce food intake in animal models, suggesting its potential as a therapeutic agent for sleep and metabolic disorders.
Biochemical and Physiological Effects
TCS-OX2-29 has been shown to have several biochemical and physiological effects in animal models. It promotes sleep by increasing the duration of non-rapid eye movement (NREM) sleep and reducing the duration of rapid eye movement (REM) sleep. It also reduces food intake by decreasing the activity of orexin neurons in the lateral hypothalamus, which are known to promote feeding behavior. TCS-OX2-29 has also been shown to increase energy expenditure by activating brown adipose tissue, which is responsible for thermogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
TCS-OX2-29 has several advantages for lab experiments. It is a highly selective and potent antagonist of the orexin-2 receptor, which allows for precise modulation of orexin signaling. It has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are well understood. However, TCS-OX2-29 has some limitations as well. It has poor solubility in aqueous solutions, which can make it challenging to administer in vivo. It also has a relatively short half-life, which limits its duration of action.
Zukünftige Richtungen
TCS-OX2-29 has several potential future directions for research. It can be studied further for its potential therapeutic applications in sleep and metabolic disorders. It can also be used to study the role of orexin signaling in various physiological and pathological conditions. Additionally, TCS-OX2-29 can be modified to improve its pharmacokinetics and pharmacodynamics, such as increasing its solubility and duration of action. Overall, TCS-OX2-29 has significant potential for scientific research and therapeutic applications in the future.
Synthesemethoden
TCS-OX2-29 can be synthesized through a multistep process involving the reaction of 2-aminopyridine with 2,4,5-trichlorophenylacetyl chloride, followed by cyclization with ethylene glycol and spirocyclization with phosgene. The final product is obtained through purification using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
TCS-OX2-29 has been used extensively in scientific research to study the role of orexin-2 receptor in various physiological and pathological conditions. It has been shown to modulate the activity of orexin neurons, regulate sleep-wake cycles, and influence feeding behavior. TCS-OX2-29 has also been studied for its potential therapeutic applications in various neurological disorders such as narcolepsy, insomnia, and depression, as well as metabolic disorders such as obesity and diabetes.
Eigenschaften
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl3N2O3/c16-10-7-12(18)13(8-11(10)17)19-14(21)9-20-3-1-15(2-4-20)22-5-6-23-15/h7-8H,1-6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBICGSIKGULBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)
![1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)